Biosynthetic Titer in E. coli: HIBP Outperforms Co-Product Phlorisovalerophenone by Over 10-Fold
In a single engineered E. coli strain (APG-1) co-expressing a plant type III PKS (valerophenone synthase or chalcone synthase) with an isovaleryl-CoA biosynthetic pathway, 4-hydroxy-6-isobutyl-2-pyrone (HIBP) was produced at a titer of 66.5 mg/L, while the co-product phlorisovalerophenone (PIVP) reached only 6.4 mg/L—a 10.4-fold difference favoring HIBP [1]. This direct head-to-head comparison within the same fermentation run demonstrates that the cyclization pathway leading to the pyrone (HIBP) is kinetically favored over the phloroglucinol pathway (PIVP) when using isovaleryl-CoA as the starter substrate.
| Evidence Dimension | Biosynthetic titer (mg/L) in recombinant E. coli |
|---|---|
| Target Compound Data | 66.5 mg/L (HIBP, extracellular + intracellular) |
| Comparator Or Baseline | 6.4 mg/L (phlorisovalerophenone, PIVP, co-produced in the same strain) |
| Quantified Difference | 10.4-fold higher titer for HIBP vs. PIVP |
| Conditions | E. coli BL21(DE3) strain APG-1; two-stage fermentation (TB medium → modified M9 medium); 30°C; product extracted with ethyl acetate and quantified by HPLC-MS |
Why This Matters
For procurement decisions in metabolic engineering or synthetic biology programs, this titer differential directly informs the economic feasibility of biosynthetic route selection—HIBP is the kinetically preferred product.
- [1] Zhou W, Zhuang Y, Bai Y, Bi H, Liu T, Ma Y. Biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose. Microb Cell Fact. 2016;15(1):149. doi:10.1186/s12934-016-0549-9 View Source
